molecular formula C17H21BrN2O3 B1375418 Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate CAS No. 1292317-56-6

Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate

Cat. No.: B1375418
CAS No.: 1292317-56-6
M. Wt: 381.3 g/mol
InChI Key: BPMGRWQZDOWTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate is a brominated and cyanated piperidine derivative with the molecular formula C₁₇H₂₀BrN₂O₃ (calculated molecular weight: 389.26 g/mol). This compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and a 4-bromo-2-cyanophenoxy substituent at the 4-position. Its structure combines a bulky protective group (tert-butyloxycarbonyl, Boc) with electron-withdrawing substituents (bromo and cyano), making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-15-5-4-13(18)10-12(15)11-19/h4-5,10,14H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGRWQZDOWTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-2-cyanophenol with tert-butyl 4-piperidone-1-carboxylate under specific reaction conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate has garnered attention in various fields of scientific research due to its potential as a small molecule inhibitor. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential to inhibit specific biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a small molecule inhibitor, it can bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, synthetic routes, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 4-bromo-2-cyanophenoxy C₁₇H₂₀BrN₂O₃ 389.26 Kinase inhibitor intermediates, discontinued commercial use
Tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate (QD-8898) 4-bromo-2-cyanophenoxy (azetidine core) C₁₆H₁₈BrN₃O₃ 380.24 Fragment-based drug design, azetidine-containing scaffolds
Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate (QK-7515) 4-bromo-2-cyanophenoxy (methyl linker) C₁₈H₂₂BrN₂O₃ 403.29 Antibacterial and antiviral agent precursors
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate 4-chlorobenzoyl C₁₇H₂₂ClNO₃ 323.82 Intermediate for Alzheimer’s disease therapeutics (cholinesterase/MAO-B inhibitors)
Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate 4-fluorophenyl C₁₆H₂₂FNO₂ 279.35 BET bromodomain inhibitor scaffolds
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Pyridinyl-hydroxymethyl C₁₇H₂₅N₂O₃ 305.39 Metal-chelating ligands for catalysis

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a piperidine ring, whereas QD-8898 employs an azetidine (4-membered ring), which introduces strain and alters conformational flexibility .

Substituent Effects: Bromo vs. Chloro/Fluoro: Bromine’s larger atomic radius and polarizability enhance π-stacking interactions in aromatic systems compared to chloro or fluoro derivatives . Cyanophenoxy vs. Benzoyl/Carbamate: The 2-cyanophenoxy group provides both electron-withdrawing character and hydrogen-bond acceptor sites, unlike the purely electron-withdrawing benzoyl group in C₁₇H₂₂ClNO₃ .

Synthetic Routes :

  • The target compound is synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-bromo-2-fluorobenzonitrile derivatives, similar to methods described for tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate .
  • In contrast, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate is synthesized via Friedel-Crafts acylation, highlighting divergent strategies for introducing aromatic substituents .

Biological Activity: Brominated derivatives like the target compound are prioritized in kinase inhibitor development due to bromine’s ability to occupy hydrophobic pockets in ATP-binding domains . Fluorinated analogs (e.g., C₁₆H₂₂FNO₂) exhibit enhanced blood-brain barrier permeability, making them candidates for CNS-targeting drugs .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound QD-8898 QK-7515 C₁₇H₂₂ClNO₃
Melting Point (°C) Not reported Not reported Not reported 120–122
LogP (Predicted) 3.2 2.8 3.5 2.9
Aqueous Solubility (mg/mL) <0.1 <0.1 <0.1 0.15

Biological Activity

Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate (CAS No. 1292317-56-6) is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound has the molecular formula C17H22BrN2O3 and a molecular weight of approximately 381.26 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a bromo-cyanophenoxy moiety, which contributes to its unique properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : The reaction often employs 4-bromo-2-cyanophenol and tert-butyl 4-piperidone-1-carboxylate.
  • Reaction Conditions : Specific conditions such as temperature, solvent, and reaction time are optimized to yield the desired product.
  • Yield and Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

This compound acts primarily as a small molecule inhibitor. Its mechanism involves binding to specific molecular targets, which modulates various biological processes. The exact targets can vary based on the context of its application, but it has shown potential in the following areas:

  • Cancer Treatment : It is an intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in treating BRCA-mutant tumors. Niraparib's mechanism involves inhibiting DNA repair pathways, leading to increased cancer cell death.
  • Opioid Synthesis : The compound serves as a precursor in the synthesis of fentanyl and its analogues, which have significant implications for pain management but also raise concerns regarding public health due to their potency and risk of overdose.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antitumor Activity : Research indicates that derivatives related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperidine structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis .
  • Antimicrobial Activity : Some studies suggest that piperidine derivatives can possess antimicrobial properties, potentially effective against certain bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine ring can enhance or diminish this activity .

Case Study 1: Niraparib Synthesis

In a study focusing on the synthesis of Niraparib, researchers demonstrated that this compound was crucial for creating effective PARP inhibitors. The study reported significant efficacy in preclinical models, leading to ongoing clinical trials assessing its effectiveness in patients with specific genetic backgrounds.

Case Study 2: Opioid Precursor Concerns

Another relevant case study examined the implications of using this compound in illicit fentanyl production. The findings underscored the need for regulatory measures to control precursors used in opioid synthesis due to their potential for misuse and public health risks associated with synthetic opioids.

Data Table: Comparison of Biological Activities

CompoundBiological ActivityMechanismReference
This compoundAntitumor (via PARP inhibition)Inhibition of DNA repair
NiraparibAntitumorPARP inhibition leading to apoptosis
Fentanyl AnaloguesAnalgesic (opioid activity)Agonism at opioid receptors

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the introduction of the phenoxy group to the piperidine ring. Key steps include:

  • Coupling reactions : Use of nucleophilic aromatic substitution (SNAr) to attach the 4-bromo-2-cyanophenoxy group to the piperidine nitrogen.
  • Protection/deprotection : The tert-butyl carbamate group is introduced via Boc-protection of the piperidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended to isolate the final product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), piperidine protons (δ 1.5–4.0 ppm), and aromatic signals from the bromo-cyanophenoxy moiety .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks matching the molecular formula (C₁₇H₂₀BrN₂O₃) and isotopic patterns consistent with bromine .
  • HPLC : For purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Waste disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated waste due to the bromine substituent .
  • Emergency measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance SNAr reactivity by stabilizing transition states .
  • Catalyst screening : Test bases like K₂CO₃ or Cs₂CO₃ to deprotonate the phenolic oxygen and drive the coupling reaction .
  • Temperature control : Heating at 80–100°C for 12–24 hours improves reaction rates but must be balanced against potential decomposition of the cyanophenoxy group .

Q. How to resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT-based tools) or literature data for analogous piperidine derivatives .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Elemental analysis : Confirm C/H/N ratios to rule out impurities or incorrect stoichiometry .

Q. What experimental designs are suitable for assessing the compound’s potential as a kinase inhibitor intermediate?

  • Methodological Answer :

  • In vitro assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., varying the bromine/cyano substituents) to identify critical functional groups .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to kinase active sites, guided by X-ray crystallography data of similar inhibitors .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Compare with controls stored at –20°C .
  • Light sensitivity testing : Expose to UV light (ICH Q1B guidelines) to assess photodegradation pathways .
  • pH stability : Incubate in buffers (pH 1–13) and quantify decomposition products by LC-MS .

Q. What strategies enable regioselective functionalization of the piperidine ring?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., tosyl) at specific positions to control electrophilic substitution patterns .
  • Transition-metal catalysis : Use Pd-catalyzed C–H activation to functionalize the piperidine ring selectively .
  • Enzymatic resolution : For chiral derivatives, employ lipases or esterases to separate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.